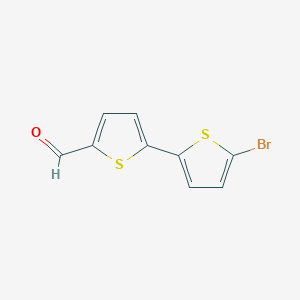

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

Übersicht

Beschreibung

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrOS2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that this compound is often used as an intermediate in organic synthesis and material chemistry, particularly in the synthesis of drug molecules and luminescent materials .

Mode of Action

It is known that the bromine atom and aldehyde group in the molecule can undergo functional group transformation reactions . This allows the compound to participate in various chemical reactions, such as nucleophilic substitution, coupling, and cyclization, thereby introducing different functional groups and conformations .

Biochemical Pathways

Thiophene derivatives are widely used in luminescent materials . The introduction of specific substituents can change the conjugated structure and electronic properties of the thiophene molecule, thereby regulating its optical properties and luminescent effects .

Result of Action

It is known that the compound is used in the preparation of organic dyes incorporating carbazole or dendritic iodocarbazole unit to enhance the performance of dye-sensitized solar cells .

Action Environment

Biologische Aktivität

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by formylation. The reaction conditions often include the use of bases such as lithium diisopropylamide (LDA) and reagents like dimethylformamide (DMF) to achieve high yields and purity .

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related thiophene compounds showed promising in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 mg/mL to 32 µg/mL .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

| Ciprofloxacin | TBD | XDR Salmonella Typhi |

The antimicrobial efficacy of thiophene derivatives is believed to stem from their ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes. Molecular docking studies have suggested that these compounds can bind effectively to bacterial enzymes, thereby preventing their function . For instance, a study highlighted the binding affinity of these compounds to DNA gyrase, an enzyme critical for bacterial DNA replication.

Case Studies

-

Antibacterial Evaluation Against XDR Salmonella Typhi :

A recent study focused on the antibacterial activity of various thiophene derivatives against XDR Salmonella Typhi. The compound 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate was found to have an MIC of 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone . -

Structure–Activity Relationship (SAR) :

The SAR analysis revealed that modifications in the thiophene ring significantly influenced biological activity. Compounds with dual thiophene moieties exhibited enhanced antibacterial properties, suggesting that structural complexity may be key to their efficacy .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde serves as an important intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it a versatile building block in the synthesis of complex molecules.

Key Reactions

- Schiff Base Formation : The aldehyde group can react with amines to form Schiff bases, which are valuable intermediates in organic chemistry.

- Cross-Coupling Reactions : The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions, enabling the formation of biaryl compounds.

Material Chemistry

Thiophene derivatives, including this compound, are widely used in the development of advanced materials due to their electronic properties.

Applications

- Organic Photovoltaics (OPVs) : This compound is utilized in the synthesis of donor materials for OPVs, enhancing light absorption and charge transport.

- Luminescent Materials : The compound has been incorporated into luminescent materials, contributing to the development of organic light-emitting diodes (OLEDs) and phosphorescent devices.

Pharmaceutical Applications

The compound is also explored for its potential in drug discovery and development. Its derivatives have shown promise as pharmacologically active agents.

Case Studies

- Dopamine Uptake Inhibitors : Research has indicated that thiophene derivatives can be synthesized to develop selective dopamine uptake inhibitors, which are crucial in treating neurological disorders .

- Antioxidant Activity : Studies have demonstrated that certain derivatives exhibit significant antioxidant properties, suggesting potential applications in health supplements and pharmaceuticals .

Environmental Applications

Recent studies have explored the use of thiophene derivatives in environmental chemistry, particularly in the degradation of pollutants.

Research Findings

- Thiophene compounds can be used to catalyze the degradation of organic pollutants, showcasing their potential as environmentally friendly agents in remediation processes.

Data Table of Applications

Eigenschaften

IUPAC Name |

5-(5-bromothiophen-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHMTYNJFSUBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453982 | |

| Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110046-60-1 | |

| Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.